molecular formula C8H11As B14407121 Butyl(diethynyl)arsane CAS No. 82316-37-8

Butyl(diethynyl)arsane

Cat. No.: B14407121
CAS No.: 82316-37-8
M. Wt: 182.09 g/mol
InChI Key: XTIPLUMLUHFLOX-UHFFFAOYSA-N
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Description

Butyl(diethynyl)arsane is an organoarsenic compound characterized by the presence of a butyl group and two ethynyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Butyl(diethynyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrides.

    Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.

    Reduction: Butylarsine and ethynyl hydrides.

    Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Butyl(diethynyl)arsane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.

    Biology: Investigated for its potential as a biological probe due to its unique reactivity.

    Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.

    Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Butylarsine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.

    Diethynylarsane: Contains ethynyl groups but lacks the butyl group, affecting its solubility and reactivity.

    Trimethylarsane: Contains methyl groups instead of butyl and ethynyl groups, leading to different chemical properties.

Uniqueness

Butyl(diethynyl)arsane is unique due to the combination of butyl and ethynyl groups attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.

Properties

CAS No.

82316-37-8

Molecular Formula

C8H11As

Molecular Weight

182.09 g/mol

IUPAC Name

butyl(diethynyl)arsane

InChI

InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3

InChI Key

XTIPLUMLUHFLOX-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](C#C)C#C

Origin of Product

United States

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